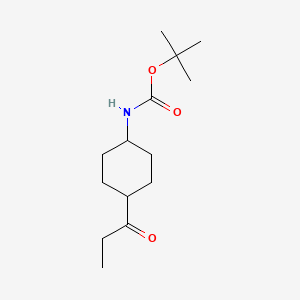
tert-butyl N-(4-propanoylcyclohexyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(4-propanoylcyclohexyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a tert-butyl group, a propanoyl group, and a cyclohexyl ring, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-propanoylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-propanoylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process ensures high yield and purity of the product, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-(4-propanoylcyclohexyl)carbamate can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is used as an intermediate in organic synthesis. It is valuable in the preparation of more complex molecules and in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its carbamate group is known for its stability and bioactivity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its chemical properties make it suitable for enhancing the performance of industrial materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-propanoylcyclohexyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in its applications in medicinal chemistry and biochemical research.
Comparación Con Compuestos Similares
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(1-methyl-4-oxocyclohexyl)carbamate
- tert-Butyl carbamate
Comparison: tert-Butyl N-(4-propanoylcyclohexyl)carbamate is unique due to the presence of the propanoyl group, which imparts distinct chemical properties compared to its analogs. The propanoyl group enhances its reactivity and potential applications in various fields. In contrast, compounds like tert-butyl N-(4-hydroxycyclohexyl)carbamate and tert-butyl N-(1-methyl-4-oxocyclohexyl)carbamate have different functional groups, leading to variations in their chemical behavior and applications.
Propiedades
Fórmula molecular |
C14H25NO3 |
|---|---|
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
tert-butyl N-(4-propanoylcyclohexyl)carbamate |
InChI |
InChI=1S/C14H25NO3/c1-5-12(16)10-6-8-11(9-7-10)15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Clave InChI |
SKJNOXMVLRJGJX-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methylspiro[3.3]heptan-2-amine](/img/structure/B13536758.png)
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)
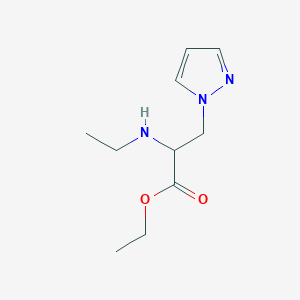

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
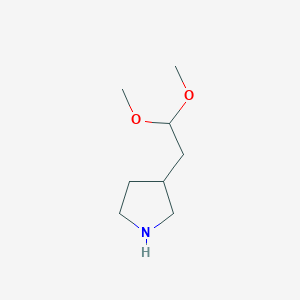

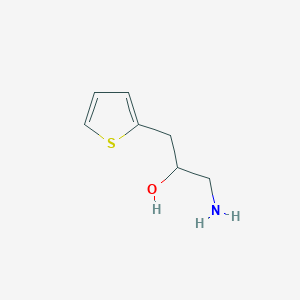



![1-[(pyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B13536810.png)
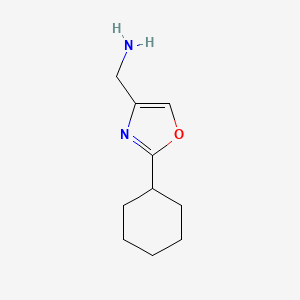
![6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide](/img/structure/B13536815.png)
